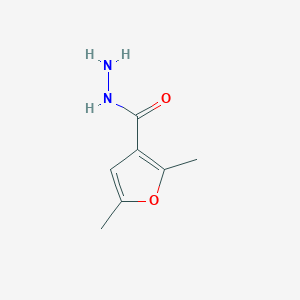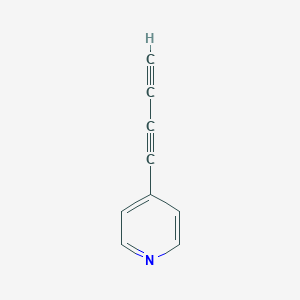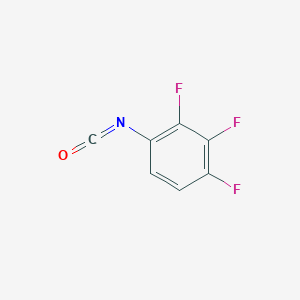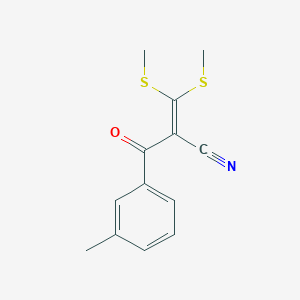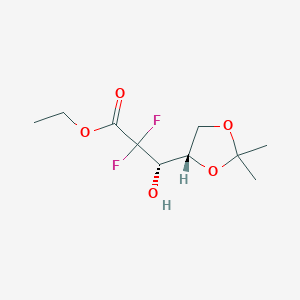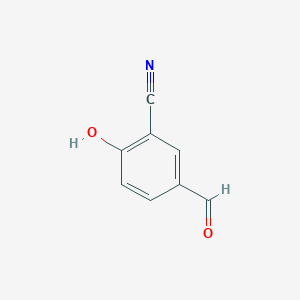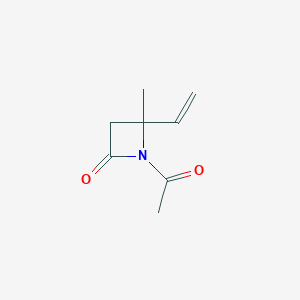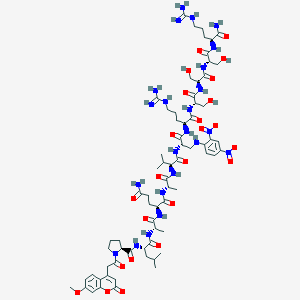![molecular formula C28H28FeNOP B071336 cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) CAS No. 163169-10-6](/img/structure/B71336.png)
cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)” is a complex organic molecule. It contains a cyclopenta-1,3-diene core, which is a cyclic compound with two double bonds . The molecule also includes a diphenyl phosphane group and an iron(2+) ion .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps. For instance, the synthesis of related cyclopentadiene compounds starts from symmetrical or unsymmetrical alkynes and involves a sequence of three reactions: a) Pd-catalyzed haloallylation of alkynes, b) Pd-catalyzed cross-coupling, and, finally, c) Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclopenta-1,3-diene core is a five-membered ring with two double bonds, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The cyclopenta-1,3-diene core is known to undergo various chemical reactions. For example, at room temperature, cyclopentadiene can dimerize over the course of hours to give dicyclopentadiene via a Diels–Alder reaction .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| 163169-10-6 | |
Fórmula molecular |
C28H28FeNOP |
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
Clave InChI |
QBVUAVSTWGOOOJ-GHVWMZMZSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
SMILES |
CC(C)C1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
SMILES canónico |
CC(C)C1COC(=N1)[C-]2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


